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Compound of Interest

Compound Name: Ethyl 6-hydroxy-5-iodonicotinate
CAS No.: 160729-80-6
Cat. No.: B3106809

Get Quote

Introduction: The Strategic Value of Ethyl 6-
hydroxy-5-iodonicotinate

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical
libraries is paramount. Pharmaceutical intermediates are the foundational building blocks that
enable this exploration.[1][2] Ethyl 6-hydroxy-5-iodonicotinate (CAS No: 160729-80-6) has
emerged as a particularly valuable scaffold in medicinal chemistry.[3] Its structure is a masterful
convergence of functionalities, offering chemists multiple, orthogonal handles for molecular

elaboration.
The strategic utility of this intermediate stems from three key structural features:

e The Pyridine Core: A privileged heterocycle present in numerous approved drugs, known for
its ability to engage in hydrogen bonding and other key biological interactions.
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e The lodo Group (C5): An excellent leaving group for transition-metal-catalyzed cross-

coupling reactions. Its reactivity, particularly in comparison to bromo or chloro substituents,

allows for milder reaction conditions, making it ideal for complex molecule synthesis.[4] This

position is the primary site for introducing significant molecular diversity.

o The Hydroxyl Group (C6): A versatile functional group that can act as a hydrogen bond donor

or be further functionalized through etherification, esterification, or conversion to other

leaving groups.

e The Ethyl Ester (C3): Provides a site for hydrolysis and subsequent amide bond formation, a

cornerstone of medicinal chemistry for modulating solubility and target engagement.

This guide provides an in-depth exploration of Ethyl 6-hydroxy-5-iodonicotinate, detailing its

properties, applications, and field-proven protocols for its use in two of the most powerful C-C

bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings.

Physicochemical Properties & Characterization

A thorough understanding of the starting material is critical for reproducible and successful

synthesis.
Property Value Source
CAS Number 160729-80-6 [3]
Molecular Formula CsHsINOs3 [3]
Molecular Weight 293.06 g/mol [3]
Appearance Solid
Room temperature, dry, inert
Storage [3]
atmosphere
O=C(OCC)C1=CN=C(O)C(I)=
SMILES [3]

C1

Standard Analytical Characterization:
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 NMR Spectroscopy (*H and 13C): To confirm the structural integrity and purity of the starting
material.

e LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and
assess purity.

e HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment.

Core Applications in Drug Discovery: A Versatile
Scaffold

Ethyl 6-hydroxy-5-iodonicotinate is a key intermediate for building complex molecules,
particularly those targeting the central nervous system (CNS) and for use as anti-inflammatory
or anticancer agents.[5][6] Its unique substitution pattern makes it an ideal precursor for
creating libraries of compounds for structure-activity relationship (SAR) studies.[6]

The true power of this intermediate lies in its capacity for sequential, regioselective
functionalization, as illustrated below.
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Caption: Synthetic pathways using the intermediate.

A prime example of its application is in the synthesis of selective Poly-ADP-ribose-polymerase
(PARP) inhibitors. For instance, the core of AZD5305, a potent and selective PARP1 inhibitor,
utilizes a related naphthyridinone scaffold, which can be constructed from intermediates like
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Ethyl 6-hydroxy-5-iodonicotinate.[7] The ability to introduce specific aryl groups via Suzuki
coupling is critical for achieving the desired target engagement and selectivity profile.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible, providing detailed steps
and the scientific rationale behind them.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura
Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp?)-C(sp?)
bonds, making it indispensable in medicinal chemistry.[8][9] This protocol details the coupling of
an arylboronic acid to the 5-position of the pyridine ring.

Workflow Diagram: Suzuki-Miyaura Coupling

Reaction
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- Ethyl 6-hydroxy-5-iodonicotinate
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Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried Schlenk flask, combine Ethyl 6-hydroxy-5-
iodonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as
potassium carbonate (K2COs) or potassium phosphate (K3POa4) (2.0-3.0 equiv).

Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is
Pd(OAC):z (2-5 mol%) with a supporting phosphine ligand like SPhos or XPhos (4-10 mol%).

o Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands
stabilize the palladium(0) species and facilitate the oxidative addition step, which is often
rate-limiting.[10]

Solvent & Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water
(e.g., 4:1 viv). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-
20 minutes, or by using three freeze-pump-thaw cycles. This step is crucial to remove
oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer, and wash it sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and
concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to yield the pure product.[11]

Typical Suzuki Coupling Parameters
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Arylboronic  Catalyst

. Base Solvent Time (h) Yield (%)
Acid (mol%)
Phenylboroni )
) Pd(PPhs)a (5) K2COs Dioxane/Hz20 12 85-95
c acid
4-
Pd(dppf)Cl2 Toluene/EtO
Methoxyphen Cs2C0s3 8 80-90
_ _ 3 H/H20
ylboronic acid
3-
_ _ Pd(OACc)2/SP _
Pyridylboroni K3POa Dioxane/H20 16 75-85
" hos (2/4)
C aci

Protocol 2: Palladium/Copper-Catalyzed Sonogashira
Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp?)-C(sp) bonds, linking
terminal alkynes to aryl halides.[12] This is invaluable for creating rigid linkers in molecules or
as precursors for further transformations.

Step-by-Step Methodology:

o Reagent Preparation: To a degassed solution of Ethyl 6-hydroxy-5-iodonicotinate (1.0
equiv) in a suitable solvent mixture like THF and triethylamine (EtsN) (e.g., 2:1 v/v), add the
palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (5 mol%).

o Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial for
neutralizing the HI byproduct and facilitating the catalytic cycle.[13]

o Co-catalyst Addition: Add the copper(l) iodide (Cul) co-catalyst (2-4 mol%).

o Rationale: The copper co-catalyst is believed to form a copper(l) acetylide intermediate,
which then undergoes transmetalation with the palladium complex. This is a key step in
the catalytic cycle.[12] While copper-free Sonogashira reactions exist, the copper-
catalyzed variant is often faster and more general.[4]

o Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
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e Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-16
hours. Monitor progress by TLC or LC-MS.[13]

o Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove

catalyst residues. Concentrate the filtrate under reduced pressure.

 Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with water and

brine, dry over Na=SOa4, and concentrate. Purify the crude product by flash column

chromatography.

General Sonogashira Reaction Parameters

Parameter Condition

lodoarene Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv)
Alkyne Terminal Alkyne (1.1-1.5 equiv)

Pd Catalyst Pd(PPhs)a or PdCI2(PPhs)2 (2-5 mol%)

Cu Co-catalyst

Cul (2-4 mol%)

Base/Solvent Triethylamine, Diisopropylamine
Co-Solvent THF, DMF, or Acetonitrile
Temperature Room Temperature to 55 °C
Typical Yields 72-99%][14][15]

Conclusion and Future Outlook

Ethyl 6-hydroxy-5-iodonicotinate stands out as a high-value, versatile intermediate in

pharmaceutical research. Its well-defined reactive sites allow for the predictable and efficient

construction of complex molecular architectures. The protocols detailed herein for Suzuki-

Miyaura and Sonogashira couplings provide a robust framework for researchers to leverage

this building block in their drug discovery programs. As the demand for novel therapeutics with

high specificity and efficacy continues to grow, the strategic use of pre-functionalized

intermediates like Ethyl 6-hydroxy-5-iodonicotinate will remain a cornerstone of successful

medicinal chemistry campaigns, shortening timelines from hit identification to lead optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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